molecular formula C14H14 B1664587 3,3'-Dimethylbiphenyl CAS No. 612-75-9

3,3'-Dimethylbiphenyl

Cat. No. B1664587
CAS RN: 612-75-9
M. Wt: 182.26 g/mol
InChI Key: GVEDOIATHPCYGS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3,3’-Dimethylbiphenyl can be represented as two benzene rings linked together with two methyl groups attached at the 3rd position on each ring .


Physical And Chemical Properties Analysis

3,3’-Dimethylbiphenyl is a liquid at 20°C. It has a molecular weight of 182.26 g/mol and a refractive index of 1.594. It boils at 286°C under 713 mmHg and melts between 5-7°C. Its density is 0.999 g/mL at 25°C .

Scientific Research Applications

Liquid Crystals and Polymers

3,3’-Dimethylbiphenyl is utilized in the synthesis of aromatic ketones through Friedel-Crafts acetylation, which are key intermediates in producing materials for liquid crystals and polymers. These materials are essential for a wide range of applications, including displays and advanced plastic materials .

Cancer Treatment Research

The acetyl derivatives of 3,3’-Dimethylbiphenyl may be oxidized to dicarboxylic acids and derivatives that show potential in cancer treatment research. This highlights the compound’s role in developing new therapeutic agents .

Catalysis

This compound is used as a reagent in Pd-catalyzed chemoselective arylation processes. Such reactions are significant in the synthesis of complex organic molecules, which can have various applications in medicinal chemistry and material science .

Nanomaterials

Recent studies have shown that doped N/Ag carbon dots exhibit strong catalysis of H2O2 oxidation of 3,3’-dimethylbiphenyl-4,4’-diamine (DBD), indicating potential applications in the development of nanomaterials .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If it comes in contact with eyes, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person, instead rinse mouth with water .

Relevant Papers Two relevant papers were found during the search. One paper discusses the reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3’-dimethylbiphenyl . Another paper discusses the structure and activity of new deodorant biphenyl compounds from Thyme (Thymus vulgaris L.) .

properties

IUPAC Name

1-methyl-3-(3-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEDOIATHPCYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210111
Record name 3,3'-Dimethylbiphenyl
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dimethylbiphenyl

CAS RN

612-75-9
Record name 3,3′-Dimethylbiphenyl
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Record name 3,3'-Dimethylbiphenyl
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Record name 3,3'-DIMETHYLBIPHENYL
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Record name 3,3'-Dimethylbiphenyl
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Record name 3,3'-dimethylbiphenyl
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Record name 3,3'-DIMETHYLBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3,3'-Dimethylbiphenyl?

A1: 3,3'-Dimethylbiphenyl has the molecular formula C14H14 and a molecular weight of 182.26 g/mol. []

Q2: What spectroscopic data is available for 3,3'-Dimethylbiphenyl?

A2: Several spectroscopic techniques have been used to characterize 3,3'-Dimethylbiphenyl. These include:

  • FT-IR: Infrared spectroscopy reveals characteristic absorption bands for various functional groups within the molecule. [, , , ]
  • 1H-NMR: This technique provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and interactions. [, , , ]
  • UV-Vis: UV-Vis spectroscopy reveals the compound's absorption characteristics in the ultraviolet and visible light range. []

Q3: How stable is 3,3'-Dimethylbiphenyl under various conditions?

A3: 3,3'-Dimethylbiphenyl exhibits good thermal stability, with a 5% weight loss temperature ranging from 430-470°C, as determined by thermogravimetric analysis (TGA). [] Additionally, research has explored its photostability, particularly under UV irradiation, for applications in dyes and other materials. []

Q4: Has 3,3'-Dimethylbiphenyl been used in catalytic applications?

A4: Research highlights the use of 3,3'-Dimethylbiphenyl in hydrodesulfurization (HDS) reactions. Specifically, it is a key product in the HDS of 4,6-dimethyldibenzothiophene, a refractory sulfur-containing compound found in petroleum. [, , , ]

Q5: What is the role of Palladium nanoparticle size in the HDS of 4,6-dimethyldibenzothiophene to produce 3,3'-Dimethylbiphenyl?

A5: Studies reveal that smaller palladium nanoparticles (around 8 nm) exhibit superior catalytic activity and selectivity towards the direct desulfurization pathway, leading to higher yields of 3,3'-Dimethylbiphenyl. [] This size-dependent activity is attributed to the increased availability of edge sites on smaller nanoparticles, facilitating the adsorption and reaction of sulfur-containing molecules.

Q6: Have computational methods been employed to study 3,3'-Dimethylbiphenyl?

A6: Yes, computational chemistry techniques, such as CNDO/2 and modified Rayleigh-Schrödinger perturbation theory, have been used to investigate the molecular ordering and potential for liquid crystal behavior of 3,3'-Dimethylbiphenyl and its derivatives. [] These studies provide insights into the relationship between molecular structure and material properties.

Q7: How do structural modifications of 3,3'-Dimethylbiphenyl influence its properties?

A7: Research on the synthesis and properties of polyamides and polyesters incorporating 3,3'-Dimethylbiphenyl and its isomer, 3,4'-Dimethylbiphenyl, demonstrates the influence of structural modifications on material properties. [, ] For example, the inclusion of these units within polymer chains can significantly impact solubility, thermal transitions (melting point, glass transition temperature), and liquid crystal behavior.

Q8: Are there any known carcinogenic effects of 3,3'-Dimethylbiphenyl?

A8: While 3,3'-Dimethylbiphenyl itself has not been extensively studied for carcinogenicity, its structural analog, 3,3'-Dimethylbenzidine dihydrochloride, has been identified as a potential human carcinogen. [] This highlights the importance of further investigating the long-term safety profile of 3,3'-Dimethylbiphenyl.

Q9: What analytical techniques are employed to study 3,3'-Dimethylbiphenyl?

A9: Various analytical techniques are used to characterize and quantify 3,3'-Dimethylbiphenyl, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to analyze complex mixtures, such as crude oil, and has been employed to assess the presence and distribution of 3,3'-Dimethylbiphenyl as a marker for thermal maturity. [, ]
  • Electrochemical methods: Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of 3,3'-Dimethylbiphenyl and its derivatives. []

Q10: What are some cross-disciplinary applications of 3,3'-Dimethylbiphenyl?

A10: 3,3'-Dimethylbiphenyl finds applications in various disciplines, highlighting its versatility:

  • Materials Science: It serves as a building block for synthesizing polymers with tailored properties, such as liquid crystallinity and enhanced solubility. [, , ]
  • Catalysis: Its role as a product in the HDS process underscores its significance in petroleum refining and environmental remediation. [, , , ]
  • Analytical Chemistry: Its presence in crude oil and other complex mixtures makes it a valuable marker for geochemical analysis and thermal maturity assessments. [, ]

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